tert-Butyl 3-(pentylamino)propanoate

Catalog No.
S6628563
CAS No.
1221343-00-5
M.F
C12H25NO2
M. Wt
215.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(pentylamino)propanoate

CAS Number

1221343-00-5

Product Name

tert-Butyl 3-(pentylamino)propanoate

IUPAC Name

tert-butyl 3-(pentylamino)propanoate

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

InChI

InChI=1S/C12H25NO2/c1-5-6-7-9-13-10-8-11(14)15-12(2,3)4/h13H,5-10H2,1-4H3

InChI Key

IPARCAWZVQLVLH-UHFFFAOYSA-N

SMILES

CCCCCNCCC(=O)OC(C)(C)C

Canonical SMILES

CCCCCNCCC(=O)OC(C)(C)C

Tert-Butyl 3-(pentylamino)propanoate is an organic compound characterized by its ester functional group and a pentylamino substituent. The molecular formula for this compound is C_{13}H_{27}N O_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structure consists of a tert-butyl group attached to a propanoate moiety, which in turn is linked to a pentylamino group. This configuration contributes to its unique chemical properties and potential applications in various fields.

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield tert-butyl alcohol and 3-(pentylamino)propanoic acid.
  • Transesterification: The compound can react with different alcohols to form new esters, which is useful in modifying its properties for specific applications.
  • Amine Reactions: The pentylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the versatility of tert-Butyl 3-(pentylamino)propanoate in organic synthesis.

The synthesis of tert-Butyl 3-(pentylamino)propanoate can be achieved through several methods:

  • Esterification Reaction:
    • Reacting tert-butyl alcohol with 3-(pentylamino)propanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • This method typically yields high purity products with good yields.
  • Transesterification:
    • Utilizing a pre-existing propanoate ester and exchanging the alkoxy group with tert-butyl alcohol in the presence of a base catalyst.
  • Direct Amination:
    • Starting from tert-butyl acrylate and reacting it with pentylamine under appropriate conditions to form the desired product.

Each method has its advantages depending on the availability of starting materials and desired reaction conditions.

Tert-Butyl 3-(pentylamino)propanoate has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Agriculture: As a potential agrochemical, it could be used to develop new pesticides or herbicides.
  • Polymer Chemistry: It may be utilized in the production of specialty polymers or surfactants due to its amphiphilic nature.

Research into the interactions of tert-Butyl 3-(pentylamino)propanoate with other molecules is crucial for understanding its behavior in biological systems. Studies could focus on:

  • Binding Affinity: Investigating how well this compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Understanding how it is metabolized within living organisms.
  • Toxicological Assessments: Evaluating any potential toxic effects when interacting with biological systems.

Such studies are essential for determining the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with tert-Butyl 3-(pentylamino)propanoate, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Ethyl 3-(pentylamino)propanoateEthanol instead of tert-butyl groupLower lipophilicity; potentially different bioactivity
Methyl 3-(hexylamino)propanoateMethyl group instead of tert-butylIncreased volatility; different solubility properties
Propyl 3-(butylamino)propanoatePropanol instead of tert-butylVarying chain length may affect pharmacokinetics

These compounds can be compared based on their physical properties, biological activities, and synthetic routes, showcasing how variations in structure influence their functionality and application potential.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

215.188529040 g/mol

Monoisotopic Mass

215.188529040 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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